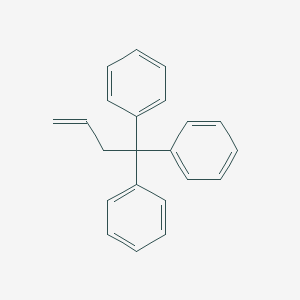
1,1-diphenylbut-3-enylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diphenylbut-3-enylbenzene is an organic compound with the molecular formula C22H20. It is also known by its systematic name, Benzene, 1,1’,1’'-(3-butenylidyne)tris-. This compound is characterized by the presence of three phenyl groups attached to the terminal carbon of a butene chain. It has a molecular weight of 284.39 g/mol, a melting point of 69.5-70.5 °C, and a boiling point of approximately 390.4 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-diphenylbut-3-enylbenzene can be synthesized through various organic reactions. One common method involves the reaction of triphenylmethane with butyllithium, followed by the addition of 1-bromo-2-butene. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
1,1-diphenylbut-3-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds
Aplicaciones Científicas De Investigación
1,1-diphenylbut-3-enylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1-diphenylbut-3-enylbenzene involves its interaction with various molecular targets. The phenyl groups can participate in π-π stacking interactions, while the butene chain can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different chemical and biological environments .
Comparación Con Compuestos Similares
Similar Compounds
1-Butene, 4,4-diphenyl-: Similar structure but with two phenyl groups instead of three.
1-Butene, 4-phenyl-: Contains only one phenyl group.
1,1-diphenylbut-3-enylbenzene: Unique due to the presence of three phenyl groups, which significantly influence its chemical properties and reactivity
Uniqueness
This compound is unique due to its three phenyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other butene derivatives and allows for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
16876-20-3 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1,1-diphenylbut-3-enylbenzene |
InChI |
InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
Clave InChI |
HFHRSBKYURPWRU-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
16876-20-3 |
Sinónimos |
4,4,4-Triphenyl-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















